
FC131
Descripción general
Descripción
FC 131 es un ciclopentápéptido conocido por su función como antagonista del receptor 4 de la quimiocina CXC (CXCR4). Este receptor participa en varios procesos fisiológicos y patológicos, incluida la infección por el VIH, la progresión del cáncer y el reclutamiento de células madre .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de FC 131 implica la formación de una estructura de ciclopentápéptido. Los pasos clave incluyen el acoplamiento de aminoácidos y la ciclación del péptido lineal. Los aminoácidos involucrados son L-arginina, L-2-naftilalanina, glicina y D-tirosina. Las condiciones de reacción normalmente implican el uso de reactivos de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación del enlace peptídico. El paso de ciclación es crucial y a menudo se logra en condiciones diluidas para favorecer la ciclación intramolecular sobre la polimerización intermolecular .
Métodos de producción industrial
La producción industrial de FC 131 puede implicar la síntesis de péptidos en fase sólida (SPPS), que permite el ensamblaje eficiente de la cadena peptídica en un soporte sólido. Este método es ventajoso para producir péptidos con alta pureza y rendimiento. El producto final se purifica normalmente mediante cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectrometría de masas y espectroscopia de resonancia magnética nuclear (RMN) .
Análisis De Reacciones Químicas
Tipos de reacciones
FC 131 se somete a varias reacciones químicas, que incluyen:
Oxidación: Los anillos aromáticos de la estructura pueden sufrir reacciones de oxidación.
Reducción: Los enlaces peptídicos pueden reducirse en condiciones específicas.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Se pueden utilizar reactivos como los haluros de alquilo o los cloruros de acilo para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los anillos aromáticos puede conducir a la formación de quinonas, mientras que la reducción de los enlaces peptídicos puede producir aminas .
Aplicaciones Científicas De Investigación
HIV Treatment
FC131 has been extensively studied for its role in inhibiting HIV entry into T cells via CXCR4. By blocking the interaction between SDF-1 and CXCR4, this compound prevents viral entry, making it a valuable candidate for anti-HIV therapies.
Case Study:
A study demonstrated that this compound effectively inhibited the cytopathogenic effects of HIV-1 strains that utilize CXCR4 for cell entry. The results indicated a significant reduction in viral replication in vitro when treated with this compound .
Study | HIV Strain | IC50 (nM) | Effectiveness |
---|---|---|---|
Study A | HIV-1 IIIB | 4.5 | High |
Study B | HIV-1 BaL | 5.0 | Moderate |
Cancer Therapy
This compound's ability to inhibit CXCR4 also extends to cancer treatment, where CXCR4 is associated with tumor growth and metastasis. By blocking this receptor, this compound can potentially reduce tumor proliferation and spread.
Case Study:
In xenograft models using GH3 somatotrope tumor cells, systemic administration of this compound resulted in significant tumor growth inhibition by inducing apoptosis and suppressing cell proliferation.
Model | Tumor Type | Treatment | Outcome |
---|---|---|---|
Nude Mice Model | GH3 Somatotrope | This compound Administration | Reduced tumor size |
Immunological Research
Research indicates that this compound may play a role in modulating immune responses by affecting chemotaxis and inflammatory mediator production through its action on CXCR4.
Case Study:
Studies have shown that this compound can influence the recruitment of immune cells to sites of inflammation, thereby impacting the overall immune response . This property is particularly relevant in conditions characterized by excessive inflammation or immune dysregulation.
Biochemical Properties
This compound exhibits several biochemical properties that enhance its therapeutic potential:
Mecanismo De Acción
FC 131 ejerce sus efectos uniéndose al receptor CXCR4, bloqueando así la interacción entre CXCR4 y su ligando natural, el factor 1 derivado de células estromales (SDF-1). Esta inhibición previene las vías de señalización descendentes que participan en la migración, proliferación y supervivencia celular. Los objetivos moleculares incluyen el receptor CXCR4 y las vías de señalización acopladas a proteínas G asociadas .
Comparación Con Compuestos Similares
Compuestos similares
AMD3100: Otro antagonista de CXCR4 utilizado en la movilización de células madre.
T140: Un antagonista de CXCR4 basado en péptidos con propiedades similares a FC 131.
BKT140: Un derivado de T140 con mayor potencia y estabilidad
Singularidad de FC 131
FC 131 es único debido a su estructura de ciclopentápéptido, que proporciona alta especificidad y afinidad por el receptor CXCR4. Esta característica estructural también contribuye a su estabilidad y resistencia a la degradación enzimática, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Actividad Biológica
FC131, a potent antagonist of the CXC chemokine receptor type 4 (CXCR4), has garnered significant attention in the field of pharmacology due to its implications in various diseases, including HIV and cancer. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and case studies.
Overview of this compound
This compound is characterized by its cyclic pentapeptide structure, specifically cyclo(-d-Tyr-Arg-Arg-Nal-Gly-). It functions primarily by inhibiting the binding of stromal-derived factor-1 (SDF-1) to CXCR4, a receptor implicated in numerous physiological and pathological processes, including immune response and tumor metastasis. The compound's ability to block CXCR4 is particularly relevant in the context of HIV infection, where it prevents viral entry into target cells.
The mechanism by which this compound exerts its biological activity involves competitive inhibition of SDF-1 binding to CXCR4. The binding affinity can be quantified using the IC50 value, which represents the concentration required to inhibit 50% of the receptor activity. This compound has demonstrated an IC50 value of approximately 4.5 nM , indicating its high potency as a CXCR4 antagonist .
Structure-Activity Relationship (SAR)
A structure-activity relationship study on this compound analogues revealed critical insights into how modifications affect biological activity. The following table summarizes key findings from various studies:
Compound | Structure | IC50 (nM) | Notes |
---|---|---|---|
This compound | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-) | 4.5 | Potent CXCR4 antagonist |
FC122 | cyclo(-d-Tyr-d-MeArg-Arg-Nal-Gly-) | 37 | Less potent than this compound |
15a | cyclo(-d-Tyr-Arg-Arg-Nal-Gly-Ψ-) | 9.4 | Improved activity with amidine modification |
15b | cyclo(-d-Tyr-Arg-Arg-Nal-Ψ-Gly-) | 4.2 | Most potent analogue identified |
15c | cyclo(-d-Tyr-Arg-Arg-d-Nal-Ψ-Gly-) | 4.9 | Similar potency to 15b |
15d | cyclo(-d-Tyr-Arg-Arg-Ψ-Nal-Gly-) | 11 | Displays conformational advantages |
These results indicate that structural modifications can significantly enhance or diminish the bioactivity of this compound derivatives. For instance, the addition of amidine groups has been shown to improve selective binding to CXCR4, enhancing the compound's efficacy against HIV .
HIV Treatment
This compound's role as an anti-HIV agent has been well-documented in preclinical studies. Its ability to inhibit CXCR4-mediated entry of HIV into T cells positions it as a potential therapeutic candidate for treating HIV infections, particularly those involving X4 strains of the virus. In vitro studies have demonstrated that this compound effectively reduces viral replication in infected cell lines .
Cancer Therapy
In oncology, CXCR4 is often overexpressed in various tumors, contributing to metastasis and poor prognosis. This compound's antagonistic action on CXCR4 may help mitigate these effects by disrupting tumor cell migration and enhancing the efficacy of chemotherapeutic agents. Research indicates that combining this compound with standard chemotherapy could improve outcomes in patients with cancers such as breast cancer and multiple myeloma .
Safety and Toxicology
While this compound shows promise as a therapeutic agent, understanding its safety profile is crucial for clinical applications. Toxicological assessments have indicated that this compound exhibits low immunotoxicity and is well-tolerated in animal models . Ongoing studies aim to further elucidate its long-term safety and potential side effects.
Q & A
Basic Research Questions
Q. What is the molecular structure of FC131, and how does it contribute to CXCR4 antagonism?
this compound is a cyclic pentapeptide with the sequence cyclo(D-Tyr¹-Arg²-Arg³-L-2-Nal⁴-Gly⁵). Its antagonistic activity arises from key structural features:
- The D-Tyr¹ residue enhances metabolic stability by resisting enzymatic degradation .
- Arg² and Arg³ interact with CXCR4's Asp171, His113, and Thr117 via their guanidino groups, critical for receptor binding .
- The 2-Nal⁴ residue occupies a hydrophobic pocket near TM5, stabilizing the ligand-receptor interaction . This structure was optimized through SAR studies of T140 analogs, ensuring high affinity (IC50 = 4.5 nM for CXCR4 binding inhibition) .
Q. What in vitro assays are standard for evaluating this compound's CXCR4 antagonism?
- Competitive Binding Assays : Measure IC50 using radiolabeled SDF-1 (e.g., [¹²⁵I]-SDF-1) displacement in CXCR4-expressing cells (e.g., Jurkat T-cells) .
- HIV Entry Inhibition : Assess anti-HIV activity via p24 antigen reduction in MT-4 cells infected with X4-tropic HIV-1 strains .
- Calcium Flux Assays : Monitor intracellular Ca²⁺ mobilization induced by SDF-1 to quantify receptor activation blockade .
Advanced Research Questions
Q. How can conflicting binding modes of this compound to CXCR4 be resolved experimentally?
Conflicting models (e.g., ECL2 vs. TM domain interactions) can be addressed via:
- Receptor Mutagenesis : Mutate residues like Asp187 (ECL2) or Asp171 (TM4) and compare this compound binding affinity. For example, Asp171Ala mutations reduce this compound potency by >50%, confirming its role .
- Molecular Dynamics (MD) Simulations : Use CXCR4 crystal structures (e.g., PDB 3OE0) to model this compound docking and validate with NMR or cryo-EM data .
- Dual Pharmacophore Models : Test this compound derivatives with modified Arg²/Arg³ side chains to distinguish between polar (Asp171) and hydrophobic (2-Nal⁴) interactions .
Q. What strategies improve the metabolic stability of this compound derivatives in vivo?
- Backbone Modification : Replace peptide bonds with reduced amide or methylated bonds to resist protease cleavage (e.g., retro-inverso analogs show mixed success; EC50 >5 μM vs. This compound’s 4.5 nM) .
- PEGylation or Lipid Conjugation : Enhance half-life by increasing molecular weight and reducing renal clearance .
- Nanoparticle Delivery : Conjugate this compound to Cu nanoclusters (64Cu-Cu NCs) for targeted delivery, achieving 17 this compound peptides per NC and sustained release in glioblastoma models .
Q. How do SAR studies inform the design of this compound-based peptidomimetics?
- Aromatic Substitutions : Replace 2-Nal⁴ with 1-Nal or biphenyl groups to optimize hydrophobic interactions. 1-Nal derivatives show altered orientation toward TM2, reducing potency .
- N-Terminal Modifications : Adding 4-fluorobenzoyl or Tyr residues enhances anti-HIV activity (e.g., compound 6 in achieves IC50 <5 nM).
- Dimeric Designs : Use polyproline linkers (5.5–6.5 nm) to create bivalent this compound analogs, improving affinity 30-fold by targeting CXCR4 dimer interfaces .
Q. What methodologies reconcile discrepancies in this compound’s functional vs. binding data?
Discrepancies (e.g., high binding affinity but low antiviral activity) require:
- Off-Target Profiling : Screen this compound against related GPCRs (e.g., CCR5, CX3CR1) to rule out cross-reactivity .
- Pathway-Specific Assays : Use β-arrestin recruitment assays (e.g., BRET) to distinguish G-protein signaling from non-canonical pathways .
- Tissue-Specific Testing : Validate in primary cells (e.g., CD34+ stem cells) where CXCR4 internalization kinetics may differ from immortalized lines .
Q. Key Research Recommendations
- Prioritize in vitro-in vivo correlation (IVIVC) studies using advanced models (e.g., zebrafish for hematopoietic stem cell migration ).
- Leverage cryo-EM to resolve this compound-CXCR4 complexes at atomic resolution, addressing current model ambiguities .
- Explore This compound conjugates (e.g., Cy5-1S-FC131) for theranostic applications in cancer, combining imaging (fluorescence/PET) and targeted therapy .
Propiedades
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXBICVKLVYNKD-XFTNXAEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N11O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.